4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Overview
Description
“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride” is a chemical compound with the empirical formula C6H11ClN4 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride” is 174.63 . The SMILES string for this compound is NC1=C(NCCC2)N2N=C1.[H]Cl .
Physical And Chemical Properties Analysis
“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride” is a solid substance . It has a molecular weight of 174.63 .
Scientific Research Applications
Synthesis of Derivatives
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives have been synthesized through reactions with β-cyanoethylhydrazine, leading to compounds with potential utility in various chemical applications (Elnagdi et al., 1975).
Anticancer Activity
- Pyrazolo[1,5-a]pyrimidin-4-one derivatives, closely related to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, have been shown to exhibit significant anticancer activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Serotonin Antagonist Properties
- Some derivatives have been studied for their antagonist activity against serotonin 5-HT6 receptors, indicating potential applications in neuropsychopharmacology (Ivachtchenko et al., 2013).
Development of Novel Ring Systems
- The compound has been used in the development of new ring systems such as pyrimido[1,2:2',3']pyrazolo[1,5-a]pyrimidines, contributing to advancements in organic chemistry (Elnagdi et al., 1975).
Anti-Mycobacterial Activity
- Certain pyrazolo[1,5-a]pyrimidin-7-amine analogues show potent in vitro growth inhibition of Mycobacterium tuberculosis, suggesting potential in treating tuberculosis (Sutherland et al., 2022).
Photodynamic Therapy for Melanoma
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins, related to this compound, have been developed as effective photodynamic agents for melanoma cells, indicating potential in cancer treatment (Pereira et al., 2015).
Chemical and Electrochemical Reduction
- The compound has been studied in chemical and electrochemical reduction processes, showing the potential for diverse chemical applications (Bellec & Lhommet, 1995).
PDE9A Inhibitor Development
- Derivatives of pyrazolo[1,5-a]pyrimidin-4-one have been used in developing PDE9A inhibitors, which may have implications in treating cognitive disorders (Verhoest et al., 2012).
Synthesis of Novel Amines
- The compound has been utilized in the synthesis of novel amines, which are important in various chemical syntheses (Svete et al., 2015).
Development of Carboxamides
- 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides have been synthesized, showcasing the compound's versatility in medicinal chemistry (Lombar et al., 2014).
Future Directions
A series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) compounds, which are structurally related to “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride”, have been found to effectively inhibit a wide range of nucleoside-resistant hepatitis B virus mutants . This suggests potential future directions for the development of antiviral drugs.
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-5-4-9-10-3-1-2-8-6(5)10;/h4,8H,1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUYNDFXZPKERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1559059-79-8 | |
Record name | Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride | |
CAS RN |
1262772-00-8 | |
Record name | Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262772-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.